molecular formula C10H12O5 B3118158 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid CAS No. 23294-55-5

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Cat. No. B3118158
CAS RN: 23294-55-5
M. Wt: 212.2 g/mol
InChI Key: HKGSNBHTDBKLBU-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, also known as 4-HEMA, is an organic compound with a unique chemical structure. It is a derivative of benzoic acid and has two hydroxyethoxy groups and a methoxy group attached to the benzoic acid nucleus. 4-HEMA has been studied extensively due to its potential applications in drug synthesis, biochemistry, and medical research. It has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Encapsulation in Nanohybrids for Flavor Control

4-Hydroxy-3-methoxybenzoic acid, a common flavoring agent in foods, has been encapsulated into layered double hydroxide (LDH) to create nanohybrids. These nanohybrids, named VA-LDH, exhibit controlled release of the flavoring agent, making them potential candidates for innovative food technology applications (Hong, Oh, & Choy, 2008).

Biodegradation by Pseudomonas putida

A strain of Pseudomonas putida has shown the ability to oxidize 4-hydroxy-3-methoxybenzoic acid. This process is significant for understanding the microbial degradation of certain aromatic compounds, which has implications in environmental biotechnology and pollution control (Donnelly & Dagley, 1980).

Role in Synthesis of Organic Compounds

4-Hydroxyisophthalic acid, a derivative of 4-hydroxy-3-methoxybenzoic acid, has been synthesized through a process involving chloromethylation and subsequent reactions. This synthesis pathway has relevance in organic chemistry for creating complex molecules (He, 2011).

Enzymatic Interactions

Research on the interactions of 4-hydroxy-3-methoxybenzoic acid with various enzymes, such as 4-methoxybenzoate monooxygenase in Pseudomonas putida, has contributed to a deeper understanding of enzymatic specificity and reaction mechanisms. This knowledge is valuable for biocatalysis and pharmaceutical research (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Antioxidant Properties in Marine Fungi

A study identified phenyl ether derivatives of 4-hydroxy-3-methoxybenzoic acid in the marine-derived fungus Aspergillus carneus. These compounds exhibited significant antioxidant activity, underscoring the potential of such substances in the development of new antioxidant agents (Xu, Zhang, Zhu, Cao, & Zhu, 2017).

Application in Fully Renewable Copolyesters

Innovative biobased polyether/esters have been synthesized using 4-(2-hydroxyethoxy)-3-methoxybenzoic acid as a building block. These materials show potential for use in various applications, such as active packaging and biomedical fields, due to their tunable thermal properties and biocidal activity (Gioia et al., 2018).

properties

IUPAC Name

4-(2-hydroxyethoxy)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6,11H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGSNBHTDBKLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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